![molecular formula C13H25N3O3 B13177683 tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring, a methylamino group, and a tert-butyl carbamate group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Preparation Methods
The synthesis of tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate involves several steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% . Industrial production methods often involve similar steps but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and sodium hydroxide. For example, the compound can undergo palladium-catalyzed cross-coupling reactions with various aryl halides in the presence of cesium carbonate as a base in 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects and its role in drug development. For instance, it is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic with strong activity against both Gram-positive and Gram-negative bacteria . In industry, it is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its piperidine ring and methylamino group can interact with specific enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate can be compared with other similar compounds, such as tert-butyl carbamate and tert-butyl N-(piperidin-4-yl)carbamate . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and their arrangement. This uniqueness contributes to its distinct chemical properties and applications.
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(methylamino)acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-7-16(8-6-10)11(17)9-14-4/h10,14H,5-9H2,1-4H3,(H,15,18) |
InChI Key |
VXPSMZHKVZFUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)
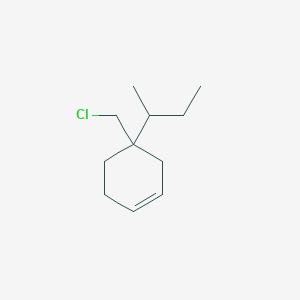
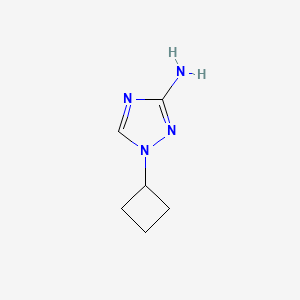
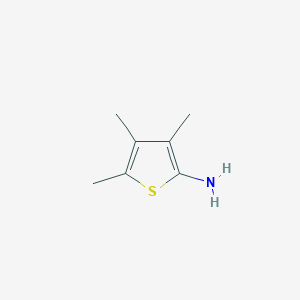
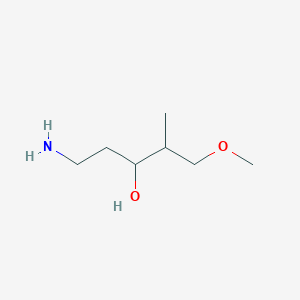


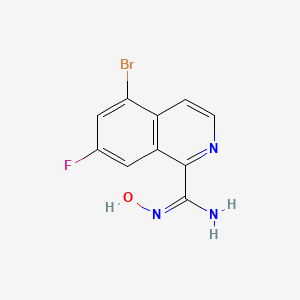

![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)
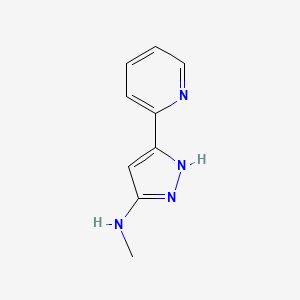
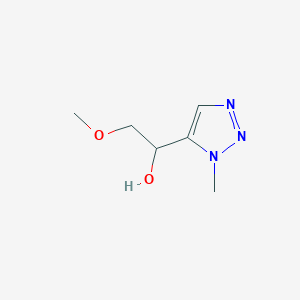
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![(2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177671.png)
